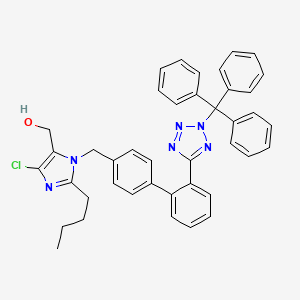
Trityllosartan
Cat. No. B1682554
Key on ui cas rn:
133909-99-6
M. Wt: 665.2 g/mol
InChI Key: QQPGGBNMTNDKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130439
Procedure details


To the reaction mixture of Example 10 was added 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (0.01 m=1.86 g). The reaction was stirred overnight at room temperature. Water (0.87 mL) was added dropwise followed by sodium borohydride pellets (0.37 g). After stirring for 5 hours, the reaction mixture was added slowly to 100 mL water containing 3 mL acetone. The temperature was maintained at about 25° C. during the addition. The resultant slurry was stirred for an additional 45 minutes, then filtered. The solid was rinsed with two 50 mL portions of water. The wet cake was recrystallized first from 50 mL of n-butyl chloride, then from 30 mL of ethyl acetate to give 1.95 g title compound in 28% overall yield; mp 168°-169° C.
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
1.86 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]2[N:20]=[N:21][N:22]([C:24]([C:37]3[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=3)([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:23]=2)=[CH:9][CH:8]=1)(=O)=O.[CH2:43]([C:47]1[NH:48][C:49]([CH:53]=[O:54])=[C:50]([Cl:52])[N:51]=1)[CH2:44][CH2:45][CH3:46].[BH4-].[Na+]>O>[CH2:43]([C:47]1[N:48]([CH2:6][C:7]2[CH:8]=[CH:9][C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[N:20]=[N:21][N:22]([C:24]([C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)([C:31]4[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=4)[C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=4)[N:23]=3)=[CH:11][CH:12]=2)[C:49]([CH2:53][OH:54])=[C:50]([Cl:52])[N:51]=1)[CH2:44][CH2:45][CH3:46] |f:2.3|
|
Inputs


Step One
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C=1NC(=C(N1)Cl)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0.87 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained at about 25° C. during the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant slurry was stirred for an additional 45 minutes
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with two 50 mL portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The wet cake was recrystallized first from 50 mL of n-butyl chloride
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)CO)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
